molecular formula C9H12O2S B8584861 2-(3-(Hydroxymethyl)phenylthio)ethanol

2-(3-(Hydroxymethyl)phenylthio)ethanol

Cat. No.: B8584861
M. Wt: 184.26 g/mol
InChI Key: KDAWSASJYRIWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Hydroxymethyl)phenylthio)ethanol is a sulfur-containing aromatic alcohol with the molecular formula C₉H₁₂O₂S. Its structure comprises a hydroxymethyl (-CH₂OH) group at the meta position (3-position) of a phenyl ring connected via a thioether (-S-) linkage to an ethanol moiety.

The hydroxymethyl group enhances solubility in polar solvents and may influence biological activity, as seen in antimicrobial studies of structurally related compounds .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-[3-(hydroxymethyl)phenyl]sulfanylethanol

InChI

InChI=1S/C9H12O2S/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,10-11H,4-5,7H2

InChI Key

KDAWSASJYRIWKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCO)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with 2-(3-(Hydroxymethyl)phenylthio)ethanol:

Compound Name Key Structural Features CAS Number Key Differences vs. Target Compound
2-(2-(Hydroxymethyl)phenyl)ethanol Hydroxymethyl at ortho (2-position) phenyl Not provided Substituent position (ortho vs. meta)
2-[(3-Chlorophenyl)thio]ethanol Chloro substituent at 3-position phenyl 13457-99-3 -CH₂OH replaced with -Cl; altered reactivity
2-(3-Thienyl)ethanol Thiophene ring instead of benzene 13781-67-4 Aromatic heterocycle (sulfur in ring)
3-Hydroxyphenethyl alcohol (m-Tyrosol) Phenolic -OH at 3-position, no sulfur Not provided Lack of thioether (-S-) group

Physical and Chemical Properties

  • Solubility: The hydroxymethyl group in 2-(3-(Hydroxymethyl)phenylthio)ethanol likely increases water solubility compared to non-polar analogs like 2-[(3-Chlorophenyl)thio]ethanol . Thiophene-based analogs (e.g., 2-(3-Thienyl)ethanol) exhibit lower polarity due to the heterocyclic ring, reducing aqueous solubility .
  • Reactivity: The thioether group in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, a property shared with 2-[(3-Chlorophenyl)thio]ethanol . Hydroxymethyl-substituted derivatives (e.g., 2-(2-(hydroxymethyl)phenyl)ethanol) undergo esterification or etherification reactions, enabling derivatization for drug development .

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